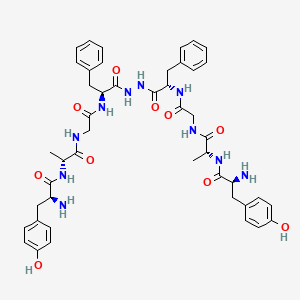

Biphalin

説明

特性

CAS番号 |

83916-01-2 |

|---|---|

分子式 |

C46H56N10O10 |

分子量 |

909.0 g/mol |

IUPAC名 |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |

InChIキー |

DESSEGDLRYOPTJ-VRANXALZSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

異性体SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

正規SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

外観 |

Solid powder |

他のCAS番号 |

83916-01-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |

製品の起源 |

United States |

準備方法

Rationale for Solution Phase Synthesis

Solution phase synthesis was historically the first developed method for peptide synthesis before solid phase peptide synthesis (SPPS) revolutionized the field. However, this compound cannot be effectively synthesized by SPPS due to its unique chemical structure, particularly the hydrazide bridge connecting the two tetrapeptide fragments.

As detailed by Tymecka and Misicka, "Solution phase synthesis was the first developed and the only method for peptide synthesis until the solid phase peptide synthesis (SPPS) introduced by Merrifield revolutionized the way peptides and their analogues are prepared nowadays. However, some peptides because of their chemical structure cannot be synthetized by SPPS, and the 'old school' technique is still favorable to make them. This compound is a good example."

Standard Protocol for this compound Synthesis

The solution phase synthesis of this compound typically follows these key steps:

- Stepwise chain elongation starting from protected amino acids

- Formation of tetrapeptide fragments

- Hydrazide bridge formation

- Final deprotection steps

The synthesis typically employs Boc/Bzl-chemistry for protection strategies, and intermediate peptides are isolated by precipitation using common organic solvents. During the stepwise chain elongations, a work-up process using basic (5% NaHCO₃) and subsequent acidic aqueous solutions (5% citric acid) removes excess amounts of unreacted Nα-Boc-amino acids and coupling reagents from the reaction mixture.

Advanced Synthesis Methods for this compound Analogues

Cyclic this compound Analogues with Disulfide Bridges

In an effort to create more stable and potentially more potent analogues of this compound, cyclic variants have been synthesized by replacing D-Alanine residues in positions 2, 2' with D- and L-cysteine and introducing an intramolecular disulfide bond between the cysteine thiol groups.

The synthesis protocol for these cyclic analogues typically involves:

- Replacing D-Alanine residues with cysteine or penicillamine

- Formation of the linear peptide chains

- Cyclization through disulfide bond formation

- Final deprotection steps

This approach has yielded cyclic analogues with different biological profiles, offering insights into structure-activity relationships within the this compound framework. For example, the first cyclic this compound analogues were prepared by replacing D-Alanine residues in positions 2, 2' with D- and L-cysteine followed by disulfide bond formation, resulting in novel compounds with distinct pharmacological properties.

Cyclic this compound Analogues with Xylene Bridges

More recent innovations in this compound synthesis have involved the incorporation of xylene bridges to enhance ring lipophilicity. Using chemical linkage of peptides onto scaffolds (CLIPS) technology, researchers have synthesized three cyclic regioisomers of this compound where the two thiol groups of the D-Cys residues in position 2,2' have been linked through different dibromoxylene regioisomers (ortho-, meta-, and para-dibromoxylene).

The synthesis of these xylene-bridged analogues follows this general protocol:

- Solution phase peptide synthesis of the linear peptide precursors

- Reduction of protected thiol groups

- One-pot cyclization reaction with dibromoxylene isomers

- Final deprotection and purification by RP-HPLC

The analytical data for these cyclic this compound analogues are presented in Table 1:

| Structure | Molecular Formula | (M + H)⁺ | HPLC tR (min) | aLogP |

|---|---|---|---|---|

| c2,2'(Tyr-dCys-Gly-Phe)₂-piperazine | C₅₀H₆₀N₁₀O₁₀S₂ | 1025.4014 | 17.7 | 1.62 |

| c2,2'(Dmt-dCys-Gly-Phe)₂-piperazine | C₅₄H₆₈N₁₀O₁₀S₂ | 1081.4640 | 18.3 | 1.92 |

| c2,2'(Tyr-dPen-Gly-Phe)₂-piperazine | C₅₄H₆₈N₁₀O₁₀S₂ | 1081.4640 | 18.7 | 2.56 |

| c2,2'(Tyr-dCys-Gly-Phe)₂-cystamine | C₅₀H₆₂N₁₀O₁₀S₄ | 1091.3612 | 20.4 | 1.68 |

| c2,2'(Dmt-dCys-Gly-Phe)₂-cystamine | C₅₄H₇₀N₁₀O₁₀S₄ | 1147.4238 | 21.2 | 2.11 |

Table 1: Analytical data of cyclic this compound analogues with xylene bridges and other modifications.

Group-Assisted Purification (GAP) Strategy for this compound Synthesis

Principles of the GAP Strategy

The Group-Assisted Purification (GAP) strategy represents a significant advancement in solution-phase peptide synthesis, overcoming traditional limitations related to purification complexity, material consumption, and waste generation.

This approach was successfully applied to the synthesis of O-phosphoryl this compound derivatives, employing N,N'-Di-phenyl-1,2-ethyldiamino O-phosphonyl groups as protecting and purification-assisting moieties.

GAP Synthesis Protocol for O-Phosphoryl Biphalins

The GAP synthesis of O-phosphoryl this compound derivatives follows these key steps:

- Synthesis of dipeptide and tripeptide precursors using TBTU and Et₃N in DCM

- Coupling reactions between tripeptide and dimeric dipeptide components

- Cleavage of protecting groups using trifluoroacetic acid

- Recovery of the auxiliary groups for reuse

- Purification by simple extraction without column chromatography

The final O-phosphoryl this compound analogues were obtained as white solids in good to excellent yields (78% to 92%), and the N,N'-biphenylethylenediamine auxiliary could be recovered from DCM in 95% recovery rate. Subsequent treatment with calf intestinal phosphatase (CIP) in a buffer solution of pH 7-8 afforded free this compound peptide in 87% chemical yield.

Synthesis of Modified this compound Analogues

This compound Analogues with Non-Hydrazine Linkers

Several studies have focused on modifying the hydrazide linker in this compound to investigate the structure-activity relationship and potentially enhance pharmacological properties. In one study, six new this compound analogues with three different non-hydrazine linkers were synthesized and evaluated, with some showing higher binding affinity and bioactivity than the parent this compound.

The synthesis of these analogues involved replacing the hydrazide bridge with alternative linkers while maintaining the tetrapeptide fragments on either side. The in vitro bioassays demonstrated that these structural modifications could lead to enhanced receptor binding and biological activity.

Modification of Amino Acid Residues

Another approach to this compound modification involves substituting specific amino acid residues in the tetrapeptide fragments. For example, new analogues of this compound with modifications of amino acid residues in positions 3,3' and 4,4' have been synthesized and evaluated for their potency and selectivity.

The results from these studies indicated that symmetrical substitution of phenylalanine in positions 4 and 4' with p-fluorophenylalanine or p-nitrophenylalanine resulted in enhanced affinity at both δ and μ receptors, with some increase in selectivity for δ opioid receptors. Conversely, the symmetrical substitution of glycine-3 with phenylalanine led to decreased binding affinities and biological potencies at both receptor types.

Analytical Methods in this compound Synthesis

HPLC and Mass Spectrometry Analysis

High-performance liquid chromatography (HPLC) and mass spectrometry are essential analytical techniques for monitoring the synthesis and evaluating the purity of this compound and its analogues.

Typical analytical HPLC conditions for this compound synthesis include:

- C18 column (e.g., Vydac, 4.6 mm × 250 mm, 5 μm)

- Linear gradient of acetonitrile containing 0.1% TFA (10-100% over 45 min)

- Flow rate of 1 mL/min

- Detection by UV absorption

Mass spectrometry analysis typically employs FAB-MS (JEOL HX110 sector instrument) or MALDI-TOF for molecular weight confirmation.

This compound Quantification Methods

For pharmacokinetic and biodistribution studies, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this compound quantification in biological samples.

These methods typically involve:

- Sample extraction using organic solvents

- Centrifugation and supernatant collection

- Analysis using UHPLC-MS/MS systems (e.g., AB SCIEX QTRAP 5500 mass spectrometer)

- Data acquisition and quantification using specialized software (e.g., Analyst software 1.7.0)

Challenges and Considerations in this compound Synthesis

Purification Challenges

One of the major challenges in this compound synthesis is the purification of intermediates and final products. Traditional solution-phase peptide synthesis often requires tedious purification steps, consuming large amounts of materials and generating significant waste.

Innovative approaches such as the GAP strategy have been developed to address these challenges, enabling purification through simple extraction procedures without the need for column chromatography or recrystallization.

Scale-Up Considerations

Scaling up the synthesis of this compound for pharmaceutical applications presents additional challenges. As noted in search result, methods have been developed for producing N-blocked this compound intermediates specifically for large-scale synthesis of the peptide intended for drug use.

These scaled-up methods must consider factors such as:

- Cost-effectiveness of reagents and purification processes

- Reproducibility and consistency of the synthetic procedure

- Compliance with good manufacturing practices (GMP)

- Environmental and safety considerations

Biological Activity of Synthetic this compound

Receptor Binding Profiles

The synthetic methods used for this compound preparation can significantly impact its pharmacological properties. Table 2 presents binding data for this compound and several analogues at different opioid receptors:

| Compound | MOR [³H]DAMGO | DOR [³H]DADLE | KOR [³H]U69593 |

|---|---|---|---|

| Ki (nM) | Ki (nM) | Ki (nM) | |

| This compound | 8.9 | 27 | 19 |

| Cyclic analogue 1 | 2.5 | 2 | 4.9 |

| Cyclic analogue 2 | 2.9 | 1.9 | 5.6 |

| Cyclic analogue 3 | 2.4 | 4.1 | 18 |

| Cyclic analogue 4 | 0.27 | 0.46 | 0.87 |

Table 2: Binding data of this compound and its analogues at μ, δ, and κ opioid receptors.

Bioassay IC₅₀ Values

The functional potency of synthesized this compound can be assessed through bioassays using guinea pig ileum (GPI, μ receptor assay) and mouse vas deferens (MVD, δ receptor assay). Table 3 presents IC₅₀ values for this compound in these assays:

| Compound | Bioassay IC₅₀ (nM) ± S.E.M | |

|---|---|---|

| GPI | MVD | |

| This compound | 1.94 ± 0.29 | 8.8 ± 0.3 |

| This compound (alternative synthesis) | 8.8 | 27 |

| D-Ala²-Met-enkephalinamide | 22.8 ± 3.4 | - |

Table 3: Bioassay IC₅₀ values for this compound and comparison compounds.

化学反応の分析

科学的研究の応用

Analgesic Properties

Biphalin is recognized for its remarkable analgesic efficacy. Research indicates that it is approximately 1000 times more potent than morphine when administered intrathecally, and displays a seven-fold greater potency than etorphine when given intracerebroventricularly in animal models . Its effectiveness spans across various pain types including:

- Acute Pain : this compound has demonstrated significant analgesic effects in acute pain models.

- Neuropathic Pain : Studies indicate that this compound can alleviate symptoms associated with neuropathic pain by modulating pronociceptive mediators .

- Chronic Pain : Its long-lasting effects make it a candidate for chronic pain management without the typical side effects associated with traditional opioids .

Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative conditions. Research has shown that this compound can reduce neurodegeneration in brain tissues following ischemia, evidenced by decreased markers of cell death and inflammation . Key findings include:

- Reduction of Inflammatory Markers : this compound administration has been linked to decreased levels of pro-inflammatory cytokines and neurotoxic mediators in microglial cells, suggesting a role in mitigating neuroinflammation .

- Cell Viability : In vitro studies indicate that this compound enhances cell survival under stress conditions, which is crucial for protecting neuronal health during pathological states .

Antiviral and Antiproliferative Effects

Emerging research suggests that this compound may also possess antiviral and antiproliferative properties. Its interaction with opioid receptors could influence immune responses, potentially making it useful in managing viral infections or cancer-related pain:

- Antiviral Activity : Preliminary studies indicate that this compound may enhance immune responses against certain viral pathogens .

- Cancer Pain Management : Due to its enhanced local analgesic activity, this compound is being explored as a potential treatment for cancer-related pain, providing relief while minimizing systemic side effects .

Immunomodulatory Role

This compound has been identified as an immunomodulatory agent that can influence various physiological functions beyond pain relief:

- Regulation of Immune Responses : It appears to modulate the activity of immune cells, potentially improving outcomes in inflammatory diseases .

- Wound Healing : There are indications that this compound may promote wound healing through its effects on immune modulation and tissue repair mechanisms .

Safety Profile and Side Effects

One of the most significant advantages of this compound over traditional opioids is its favorable safety profile. Research indicates that this compound does not produce the same level of dependency or tolerance commonly associated with opioid use, making it a promising candidate for long-term pain management strategies .

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

類似化合物との比較

Hydrazine Bridge Modifications

The hydrazine bridge in biphalin is critical for enzymatic stability and receptor interaction. Modifications to this linker have been explored:

- Non-hydrazine linkers (Compounds 9 and 10): Replacing the hydrazine with 1,2-benzenediamine or piperazine improved metabolic stability while retaining nanomolar receptor affinity.

- Disulfide-bridged analogues (Compound 7) : Cyclization via a disulfide bridge reduced MOR affinity (Ki = 1.73 nM) but enhanced plasma stability and in vivo duration of action .

Cyclic Analogues with Xylene Bridges

Cyclization using CLIPS technology (Chemical Linkage of Peptides onto Scaffolds) introduced xylene moieties to enhance lipophilicity and BBB penetration:

- Compound 6a (o-xylene bridge): Demonstrated superior in vivo antinociception (prolonged effect up to 120 minutes post-administration) despite slightly lower MOR affinity (Ki = 1.33 nM). Its plasma half-life (87 minutes) was 2.6-fold longer than this compound (33 minutes) .

- Compound 6c (p-xylene bridge) : Showed comparable DOR affinity (Ki = 2.52 nM) to this compound but reduced G-protein coupling efficacy .

Table 1: Receptor Affinity and Pharmacokinetic Profiles

| Compound | Modification | MOR Ki (nM) | DOR Ki (nM) | Plasma t₁/₂ | BBB Penetration |

|---|---|---|---|---|---|

| This compound | None | 0.79 | 3.5 | 33 min | Moderate |

| 6a (o-xylene) | Xylene bridge | 1.33 | 2.26 | 87 min | Enhanced |

| 7 | Disulfide bridge | 1.73 | 3.81 | 45 min | Moderate |

| Compound 1 | β³-homo-amino acids | 1.1 | 0.72 | N/A | N/A |

β³-Homo-Amino Acid Substitutions

Substituting Phe⁴ and Phe⁴′ with β³-homo-amino acids aimed to optimize spatial orientation:

Halogenated Derivatives

Halogenation at Phe⁴,4′ positions improved lipophilicity and stability:

- p-[Cl-Phe⁴,4']this compound : Exhibited 2-fold higher BBB permeability than this compound in brain perfusion models, likely due to increased membrane partitioning .

Functional Comparisons

Analgesic Potency and Mechanisms

- Intrathecal administration : this compound’s ED₅₀ (0.005 nmol) is significantly lower than morphine, with a wider therapeutic window .

- Synergistic effects: Co-administration with ketamine (NMDA antagonist) enhanced antinociception, suggesting multi-target mechanisms .

- Partial agonism : Cyclic analogues (e.g., 6a) acted as partial MOR/DOR agonists but achieved prolonged analgesia due to improved stability .

Table 2: In Vivo Analgesic Efficacy

| Compound | Route | ED₅₀ (nmol) | Duration (min) | Reference |

|---|---|---|---|---|

| This compound | Intrathecal | 0.005 | 180 | |

| 6a (o-xylene) | Subcutaneous | 0.1 | 120 | |

| Morphine | Intrathecal | 5.0 | 90 |

Neuroprotective Effects

This compound outperformed selective opioid agonists in neuroprotection:

- In vitro models : Reduced neuronal death by 50% in oxygen-glucose deprivation (OGD) assays at 10 nM, mediated via PI3K/Akt pathway activation .

- In vivo stroke models : Decreased infarct volume by 40% in middle cerebral artery occlusion (MCAO) models, attributed to dual MOR/DOR activation and antioxidant effects .

生物活性

Biphalin is a dimeric enkephalin analog known for its potent biological activities, particularly as an opioid receptor agonist. This compound has garnered attention in various fields of research, including pain management, neuroprotection, and potential therapeutic applications in neuropathic pain and wound healing. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical models, and potential therapeutic implications.

This compound is composed of two enkephalin units linked by a hydrazine bond, enhancing its binding affinity for opioid receptors. It exhibits high affinity for both μ-opioid receptors (MOR) and δ-opioid receptors (DOR), with binding affinities in the low nanomolar range. The structure-activity relationship (SAR) studies indicate that modifications to this compound can significantly influence its potency and selectivity at these receptors .

Key Binding Affinities

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) |

|---|---|---|

| This compound | 0.72 | 1.1 |

| Met-enkephalin | 90 | N/A |

| D-Ala2-Met-enkephalinamide | 11.7 | N/A |

Efficacy in Pain Models

Research has demonstrated this compound's effectiveness in alleviating pain symptoms, particularly in models of neuropathic pain. In a study involving chronic constriction injury (CCI) of the sciatic nerve in rats, this compound administration resulted in a significant reduction in neuropathy symptoms by modulating pro-nociceptive mediators released from activated microglia .

Case Study: Neuropathic Pain Reduction

- Model Used : Chronic Constriction Injury (CCI) in rats

- Dosage : Intrathecal injections of this compound

- Outcome : Significant reduction in pain-related behaviors at day 12 post-injury

- Mechanism : Decreased levels of inflammatory mediators such as IL-1β and TNFα, alongside reduced nitric oxide production.

Neuroprotective Properties

This compound's neuroprotective effects have been attributed to its ability to cross the blood-brain barrier (BBB) effectively. Studies have shown that this compound utilizes carrier-mediated transport mechanisms involving organic anion transporting polypeptides (OATP), enhancing its delivery to the central nervous system .

Neuroprotection in Ischemic Models

In ischemic stroke models, this compound has demonstrated a protective effect on neuronal cells by reducing oxidative stress and inflammation. Its metabolic stability allows for prolonged action within the CNS, making it a candidate for further investigation in neurodegenerative diseases .

Applications Beyond Pain Management

Recent studies have explored this compound's potential in other therapeutic areas:

- Wound Healing : Keratin-biphalin scaffolds have shown promise in accelerating wound healing processes in diabetic mice models, indicating this compound's role in tissue regeneration .

- Antiviral Properties : this compound has been investigated for its antiviral activity, suggesting a broader spectrum of biological effects beyond analgesia .

Q & A

Q. What experimental models are used to evaluate Biphalin’s neuroprotective effects against excitotoxic injury?

this compound’s neuroprotection is commonly assessed using in vitro models such as hippocampal organotypic cultures (OHCs) exposed to NMDA-induced excitotoxicity. Neuronal viability is quantified via propidium iodide (PI) staining, where fluorescence intensity correlates with cell death . In vivo stroke models (e.g., transient middle cerebral artery occlusion, tMCAO) measure infarct ratios using TTC staining and behavioral endpoints (e.g., neurological scores, locomotor activity) .

Q. How is this compound’s receptor specificity validated in neuroprotection studies?

Receptor involvement is tested using opioid receptor antagonists like naltrexone. For example, co-administration of naltrexone with this compound reverses its neuroprotective effects, confirming opioid receptor dependency. Competitive binding assays and subtype-selective agonists (e.g., DAMGO for MOR, DPDPE for DOR) further clarify receptor contributions .

Q. What methodological considerations are critical for assessing this compound’s impact on wound healing?

In vitro scratch assays on human corneal epithelial cells (HCECs) measure "relative wound area" (RWA) to quantify migration rates. Cytotoxicity is evaluated via MTT assays, with this compound showing no toxicity below 100 µM . Blind analysis protocols and statistical rigor (e.g., two-way ANOVA for scratch assays) are essential to minimize bias .

Advanced Research Questions

Q. How do contradictory results in this compound’s concentration-dependent effects arise across studies?

Discrepancies emerge due to receptor saturation and opposing effects at higher doses. For example, 1 µM this compound enhances corneal wound healing, but 10 µM shows no significance, potentially due to kappa opioid receptor (KOR) activation counteracting MOR/DOR benefits . Dose-response curves and receptor knockout models are recommended to resolve such contradictions .

Q. What mechanisms explain this compound’s superior efficacy over subtype-selective opioids in stroke models?

this compound’s dual MOR/DOR agonism synergizes neuroprotective pathways, such as reducing Na+/K+/2Cl− cotransporter (NKCC) expression and oxidative stress. In contrast, selective agonists (e.g., DAMGO, DPDPE) lack this multi-receptor advantage, leading to weaker infarct reduction (e.g., this compound: 61.9% → 22.5% cell death; DAMGO: 61.9% → ~30%) .

Q. How does this compound modulate astrocytic glutamate buffering to protect the blood-brain barrier (BBB)?

this compound upregulates astrocytic excitatory amino acid transporters (EAAT1/2) under ischemic stress, enhancing glutamate uptake and reducing extracellular excitotoxicity. Combined oxygen-glucose deprivation (OGD) and glutamate exposure in BBB models show this compound attenuates paracellular permeability (e.g., [14C] sucrose leakage), reversed by opioid antagonists .

Q. Why does this compound show stronger neuroprotection in vivo than in vitro?

In vivo models account for systemic interactions, such as this compound’s effects on cerebral blood flow and astrocyte-mediated neurovascular coupling. For example, locomotor activity improvements post-stroke correlate with reduced infarct volume and edema, metrics absent in isolated neuronal cultures .

Methodological Guidance

Q. How should researchers address variability in behavioral endpoint measurements for stroke studies?

Use blinded protocols for data collection (e.g., locomotor activity monitored via VersaMax systems) and validate findings with multiple endpoints (e.g., TTC staining + neurological scores). Statistical thresholds (p < 0.05) and large sample sizes (n ≥ 8/group) improve reproducibility .

Q. What strategies optimize translational relevance in this compound studies?

Combine histochemical (e.g., PI/TTC staining) and functional recovery metrics (e.g., sensorimotor tests). Preclinical models should mimic clinical comorbidities, such as testing this compound in diabetic wound healing using keratin-based dressings with sustained release profiles .

Q. How can receptor-specific effects be isolated in this compound research?

Employ CRISPR-edited cell lines lacking specific opioid receptors or use subtype-selective antagonists (e.g., CTAP for MOR, naltrindole for DOR). Radioligand binding assays (e.g., competitive displacement with [³H]-DAMGO) quantify affinity differences .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。